![molecular formula C23H15F3N2O B2368725 3-苯基-2-[3-(三氟甲基)苯乙烯基]-4(3H)-喹唑啉酮 CAS No. 338751-43-2](/img/structure/B2368725.png)
3-苯基-2-[3-(三氟甲基)苯乙烯基]-4(3H)-喹唑啉酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential pharmaceutical applications. This particular compound features a quinazolinone core with a phenyl group and a trifluoromethyl-styryl substituent, which may contribute to its unique chemical and biological properties.
科学研究应用
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
作用机制
Target of Action
Quinazolinone derivatives have been found to exhibit a broad range of biological activities, suggesting they interact with multiple targets .
Mode of Action
Quinazolinones are known to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Quinazolinones have been found to exhibit antimalarial and antileishmanial activities, suggesting they may affect pathways related to these diseases .
Result of Action
Some 3-aryl-2-styryl substituted-4(3h)-quinazolinones have shown promising antileishmanial and antimalarial activities .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 3-phenyl cinnamoyl chloride.
Formation of Cinnamamide Derivative: Under alkaline conditions, 2-aminobenzonitrile reacts with 3-phenyl cinnamoyl chloride to form a cinnamamide derivative.
Intramolecular Cyclization: The cinnamamide derivative undergoes intramolecular cyclization to afford the desired 2-styryl-4(3H)-quinazolinone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazolinone core or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
相似化合物的比较
Similar Compounds
2-styryl-4(3H)-quinazolinone: Lacks the trifluoromethyl group, which may affect its biological activity.
3-phenyl-4(3H)-quinazolinone: Does not have the styryl substituent, leading to different chemical properties.
2-phenyl-4(3H)-quinazolinone: Similar core structure but different substituents, resulting in varied reactivity and applications.
Uniqueness
3-phenyl-2-[3-(trifluoromethyl)styryl]-4(3H)-quinazolinone is unique due to the presence of both the trifluoromethyl and styryl groups.
属性
IUPAC Name |
3-phenyl-2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F3N2O/c24-23(25,26)17-8-6-7-16(15-17)13-14-21-27-20-12-5-4-11-19(20)22(29)28(21)18-9-2-1-3-10-18/h1-15H/b14-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQSKVJVZJICLK-BUHFOSPRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C=CC4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)/C=C/C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
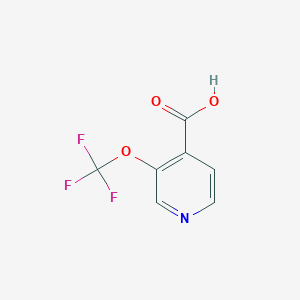
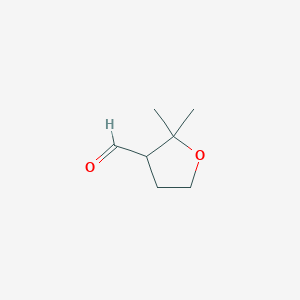
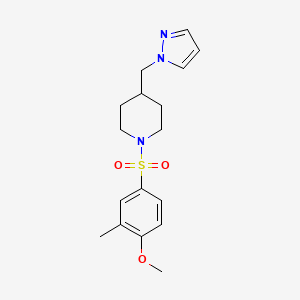
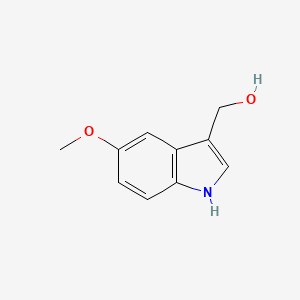
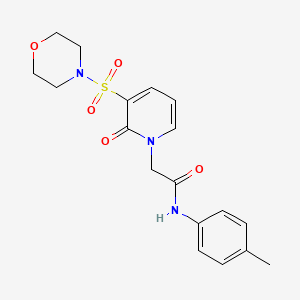
![ethyl 2-{2-[(1-{2-[(3,5-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]acetamido}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2368651.png)
![(2,4-dimethylphenyl)(6-fluoro-4-(3-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)methanone](/img/structure/B2368653.png)
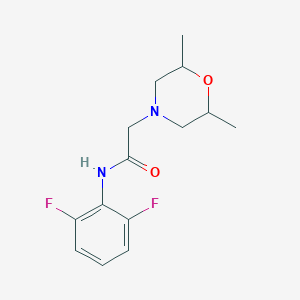
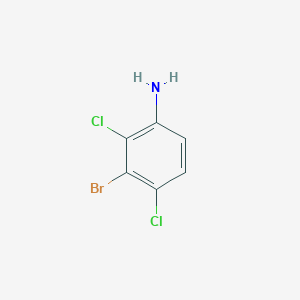
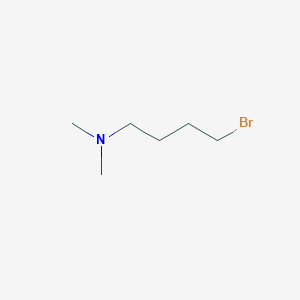
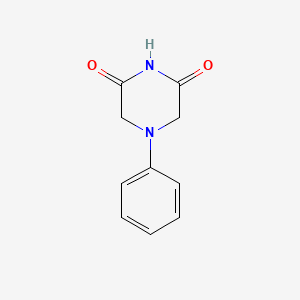
![4-bromo-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2368660.png)
![(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2368661.png)
![(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2368664.png)
